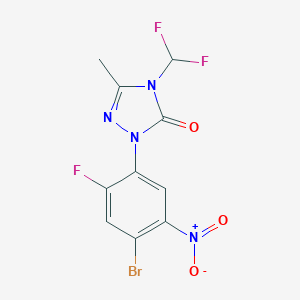
2-(4-Bromo-2-fluoro-5-nitrophenyl)-4-(difluoromethyl)-2,4-dihydro-5-methyl-3H-1,2,4-triazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromo-2-fluoro-5-nitrophenyl)-4-(difluoromethyl)-2,4-dihydro-5-methyl-3H-1,2,4-triazol-3-one, also known as this compound, is a useful research compound. Its molecular formula is C10H6BrF3N4O3 and its molecular weight is 367.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(4-Bromo-2-fluoro-5-nitrophenyl)-4-(difluoromethyl)-2,4-dihydro-5-methyl-3H-1,2,4-triazol-3-one (CAS No. 111992-11-1) is a triazole derivative notable for its diverse biological activities. This article explores its biological properties, focusing on antibacterial, antifungal, and anticancer activities, supported by relevant research findings and data.
- Molecular Formula : C10H6BrF3N4O3
- Molar Mass : 367.08 g/mol
- Density : 1.97 g/cm³
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. The compound's structure suggests potential interactions with bacterial targets. For example, studies on related triazole compounds have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 5-Halogenomethylsulfonyl-benzotriazoles | MRSA | 12.5–25 |
| Nitrofurantoin | MRSA | Comparable |
The presence of halogen substituents in the compound enhances its lipophilicity and may contribute to increased membrane permeability, facilitating its antibacterial action .
Antifungal Activity
Triazole compounds are well-known for their antifungal properties through the inhibition of cytochrome P450 enzymes involved in ergosterol biosynthesis. The target enzyme CYP51 is crucial for fungal cell membrane integrity. Studies have shown that similar compounds can effectively inhibit fungal growth:
| Compound | Fungal Strain | IC50 (μM) |
|---|---|---|
| Fluconazole | Candida albicans | 0.1–1 |
| Compound of Interest | Various Fungi | TBD |
The mechanism typically involves binding to the heme group of CYP51, disrupting ergosterol production and leading to fungal cell death .
Anticancer Activity
Recent investigations into the anticancer potential of this compound have yielded promising results. The cytotoxic effects were tested against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer):
| Cell Line | IC50 (μM) |
|---|---|
| A549 | TBD |
| HeLa | TBD |
These studies suggest that the compound may induce apoptosis in cancer cells through various pathways, potentially involving oxidative stress mechanisms .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is often influenced by their structural features. Key factors include:
- Substituents : The presence of halogens (bromo and fluoro) enhances biological activity by increasing lipophilicity.
- Functional Groups : Nitro groups can enhance interaction with biological targets due to their electron-withdrawing nature.
Case Studies
- Antibacterial Efficacy Study : A study demonstrated that triazole derivatives with similar structural motifs showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound exhibited a comparable potency to established antibiotics like nitrofurantoin.
- Antifungal Mechanism Investigation : Research highlighted that triazoles targeting CYP51 could lead to effective treatment options for resistant fungal strains, showcasing the potential of this compound in clinical applications.
Propriétés
IUPAC Name |
2-(4-bromo-2-fluoro-5-nitrophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF3N4O3/c1-4-15-17(10(19)16(4)9(13)14)8-3-7(18(20)21)5(11)2-6(8)12/h2-3,9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFDVJVPVDZHRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C(F)F)C2=CC(=C(C=C2F)Br)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF3N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90562349 |
Source


|
| Record name | 2-(4-Bromo-2-fluoro-5-nitrophenyl)-4-(difluoromethyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111992-11-1 |
Source


|
| Record name | 2-(4-Bromo-2-fluoro-5-nitrophenyl)-4-(difluoromethyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














